Technical Guide: Chemical Architecture and Reactivity of 9-Anthraldoxime
Technical Guide: Chemical Architecture and Reactivity of 9-Anthraldoxime
Executive Summary
9-Anthraldoxime (CAS 34810-13-4) is a pivotal anthracene derivative characterized by the presence of an oxime (=N-OH) functional group at the C9 position. It serves as a critical intermediate in the synthesis of fluorescent sensors, organic semiconductors, and biologically active isoxazoles. Unlike simple oximes, the steric congestion imposed by the peri-hydrogens (C1 and C8) of the anthracene core imparts unique conformational constraints, influencing its reactivity and isomerism. This guide details its physicochemical properties, synthetic pathways, and downstream applications in materials science and medicinal chemistry.
Chemical Identity & Physical Architecture
Physicochemical Profile
The compound exists primarily as a yellow crystalline solid. Its solubility profile is dictated by the hydrophobic anthracene core, making it soluble in non-polar to moderately polar organic solvents (toluene, dichloromethane, DMF) but insoluble in water.
| Property | Data |
| IUPAC Name | (E/Z)-Anthracene-9-carbaldehyde oxime |
| CAS Number | 34810-13-4 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| Melting Point | 162–164 °C (predominantly syn isomer) [1, 2] |
| Appearance | Yellow needles or crystalline powder |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Toluene; Insoluble in H₂O |
| Functional Groups | Anthracene (fluorophore), Oxime (amphoteric/nucleophilic) |
Stereochemistry: The Syn/Anti Dichotomy
9-Anthraldoxime exhibits geometrical isomerism around the C=N double bond. However, the bulky anthracene ring creates significant steric hindrance with the oxime hydroxyl group.
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Syn Isomer: The -OH group is oriented towards the anthracene ring. This is often the kinetically favored product but is sterically crowded.
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Anti Isomer: The -OH group is oriented away from the ring.
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Impact: Commercial samples are often mixtures, predominantly syn (melting point ~162°C), whereas the pure trans (anti) isomer has been reported with a higher melting point (218–220°C) [3].
Synthetic Pathways[5]
Standard Laboratory Synthesis
The most robust method involves the condensation of 9-anthraldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution.
Mechanism:
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Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon of 9-anthraldehyde.
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Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.
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Dehydration: Acid-catalyzed elimination of water to form the C=N bond.
Figure 1: Synthetic pathway for 9-Anthraldoxime via condensation.
Chemical Reactivity Profile
9-Anthraldoxime acts as a "chemical hinge," allowing access to three distinct classes of derivatives: Nitriles, Isoxazoles, and Metal Complexes.
Pathway A: Dehydration to 9-Anthracenecarbonitrile
The oxime group can be dehydrated to form a cyano group (-CN). This transformation is essential for creating electron-deficient anthracene derivatives used in organic electronics.
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Reagents: Acetic anhydride (classic), Gallium(III) triflate (catalytic/green) [2].
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Significance: 9-Anthracenecarbonitrile is a key precursor for dyes and optical brighteners.
Pathway B: The Nitrile Oxide Gateway (Isoxazole Synthesis)
Treatment with chlorinating agents (e.g., N-Chlorosuccinimide, NCS) generates an unstable hydroximoyl chloride , which eliminates HCl to form 9-anthracenenitrile oxide .
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Application: This transient 1,3-dipole undergoes [3+2] cycloaddition with alkynes or alkenes to yield isoxazoles .
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Bioactivity: The resulting isoxazole derivatives have demonstrated DNA-intercalating properties and potential antitumor activity [4].
Pathway C: Metal Coordination
The oxime nitrogen and oxygen atoms can coordinate with transition metals.
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Example: Reaction with triosmium clusters to form [Os3(CO)11(C14H9CN)] complexes [2]. These organometallic species are explored for their photophysical properties and stability.
Figure 2: Divergent reactivity pathways of 9-Anthraldoxime.
Experimental Protocols
Protocol 1: Synthesis of 9-Anthraldoxime (Standard Scale)
Objective: Preparation of 5.0 g of 9-Anthraldoxime.
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Dissolution: In a 250 mL round-bottom flask, dissolve 9-anthraldehyde (4.12 g, 20 mmol) in Ethanol (40 mL).
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Reagent Prep: Dissolve Hydroxylamine hydrochloride (2.08 g, 30 mmol) in Water (10 mL). Neutralize this solution carefully with Sodium Carbonate (1.6 g) until CO₂ evolution ceases.
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Reaction: Add the hydroxylamine solution to the aldehyde solution. Reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1).
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Workup: Cool the mixture to room temperature. Pour into ice-cold water (200 mL).
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Isolation: Filter the yellow precipitate, wash copiously with water to remove salts, and dry in a vacuum oven at 50°C.
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Purification: Recrystallize from ethanol or toluene if necessary.
Protocol 2: Catalytic Dehydration to 9-Anthracenecarbonitrile
Objective: Green conversion of oxime to nitrile [2].
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Setup: Mix 9-Anthraldoxime (1 mmol) and Gallium(III) triflate (5 mol%) in Toluene (5 mL).
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Process: Reflux the mixture for 4 hours.
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Purification: Cool and filter through a short pad of silica gel. Evaporate solvent.
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Result: Quantitative conversion to 9-anthracenecarbonitrile.
Safety & Handling (MSDS Highlights)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)[5]
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)[2]
Precautions:
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Respiratory: Use a NIOSH-approved dust mask (N95) when handling the powder. The anthracene core can be a potent respiratory irritant.
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Skin/Eye: Wear nitrile gloves and safety goggles. Anthracene derivatives can cause photosensitization; avoid excessive light exposure during handling.
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Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis.
References
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Sigma-Aldrich. (n.d.).[6] 9-Anthraldehyde oxime Product Specification. Retrieved from
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Yan, P., et al. (2005).[2] Gallium(III) triflate catalyzed dehydration of aldoximes.[2] Catalysis Letters, 101(3), 141-143.[2]
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Meek, J. S., & Dann, J. R. (1955).[7] The Oximes of 9-Anthraldehyde. Journal of the American Chemical Society, 77(24), 6677–6678.
- Han, B.-J., et al. (2015). DNA interaction, antioxidant activity, and bioactivity studies of two ruthenium(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 840-849.
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- 4. 9-Anthraldehyde oxime | CAS: 34810-13-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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